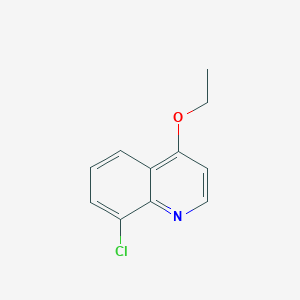

8-Chloro-4-ethoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRRVKDLADYKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=C(C2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694857 | |

| Record name | 8-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-29-3 | |

| Record name | 8-Chloro-4-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloro-4-ethoxyquinoline synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-4-ethoxyquinoline

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activity. Its prevalence in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents, underscores the importance of developing robust synthetic routes to novel quinoline derivatives. This compound is a valuable intermediate, offering multiple points for further functionalization. The chlorine atom at the 8-position and the ethoxy group at the 4-position provide distinct electronic properties and reactive handles for building more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development and organic synthesis.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the readily available precursor, 2-chloroaniline. The strategy hinges on the initial construction of the quinoline core to form 4,8-dichloroquinoline, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the 4-ethoxy group.

Causality of the Synthetic Strategy

The chosen pathway leverages the differential reactivity of the two chlorine atoms in the 4,8-dichloroquinoline intermediate. The chloro group at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chloro group at the 8-position. This heightened reactivity is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction at the C4 position. This inherent electronic bias allows for the selective displacement of the 4-chloro group by sodium ethoxide, leaving the 8-chloro group intact for potential downstream modifications.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 2-chloroaniline to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,8-Dichloroquinoline

This procedure is adapted from established methods for quinoline synthesis.[1][2][3]

-

Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction progress can be monitored by TLC.

-

Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A (a mixture of biphenyl and diphenyl ether). Heat the mixture to 250 °C for 30 minutes.[2] This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.

-

Saponification and Decarboxylation: Cool the reaction mixture and carefully pour it into a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 1 hour to saponify the ester. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Filter the solid, wash with water, and dry. The crude acid is then heated in Dowtherm A at 250 °C until carbon dioxide evolution ceases, yielding 8-chloro-4-hydroxyquinoline.

-

Chlorination: Suspend the crude 8-chloro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃) (5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction converts the hydroxyl group to a chloro group.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution with ammonium hydroxide to pH 8-9. The crude 4,8-dichloroquinoline will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain pure 4,8-dichloroquinoline.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.[4]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,8-dichloroquinoline (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add sodium ethoxide (1.5 eq) to the solution. The sodium ethoxide can be prepared in situ by carefully adding sodium metal to anhydrous ethanol or by using a commercially available solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a solid.

| Reagent/Product | Step | Molar Eq. | Typical Yield | Purity |

| 4,8-Dichloroquinoline | 1 | - | 55-65% | >97% |

| This compound | 2 | - | 70-85% | >98% |

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the target compound.

Spectroscopic and Analytical Data

The following data are predicted based on the structure and analysis of related compounds.[5][6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The sample is typically dissolved in a deuterated solvent like CDCl₃.[7]

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The ethoxy group will be clearly visible as a quartet and a triplet. The aromatic protons on the quinoline ring will appear as distinct doublets and triplets.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.75 | d |

| ~8.10 | d |

| ~7.70 | d |

| ~7.45 | t |

| ~6.80 | s |

| ~4.20 | q |

| ~1.50 | t |

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Expected Molecular Ion ([M+H]⁺): The calculated monoisotopic mass of C₁₁H₁₀ClNO is 207.05. The expected [M+H]⁺ peak will be at m/z 208.06.

-

Isotopic Pattern: A key validation is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance will result in two prominent peaks in the mass spectrum: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).

3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Alkane (-CH₂, -CH₃) |

| 1620-1580 | C=C and C=N Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch (Aryl-Alkyl Ether) | Ar-O-CH₂ |

| 850-750 | C-Cl Stretch | Aryl Halide |

4. Melting Point Analysis

The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp, narrow melting range suggests a high degree of purity. The reported melting point for similar compounds varies, but a sharp range is the primary indicator of successful purification.

References

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. [Link][1][10]

-

El-Gaby, M. S. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(4), 395-406. [Link][4]

-

PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][5][11]

-

Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 31. [Link][2]

-

PubChem. (n.d.). 4,8-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][7]

-

SpectraBase. (n.d.). 4-chloro-8-ethylquinoline. John Wiley & Sons, Inc. Retrieved from [Link][6]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link][8]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 5. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-ethoxyquinoline

Part 1: Molecular Identity and Structural Confirmation

Before any physicochemical characterization, it is imperative to unequivocally confirm the molecular structure and purity of the compound batch under investigation. The foundational data for 8-Chloro-4-ethoxyquinoline is its molecular formula and mass.

-

Molecular Formula: C₁₁H₁₀ClNO

-

Molecular Weight: 207.66 g/mol

-

CAS Number: 64965-29-3[1]

A multi-technique approach is essential for unambiguous structural validation. The following workflow represents a self-validating system for identity confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular mass of a compound.[2][3][4][5] It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.[1][2][4] For this compound, we expect to see a molecular ion peak [M]⁺ corresponding to its molecular weight. Furthermore, the presence of a chlorine atom should result in a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, providing strong evidence for the presence of a single chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the molecular ion peak ([M]⁺) at m/z ≈ 207.66. Look for the [M+2]⁺ isotope peak at m/z ≈ 209.66 with an intensity of ~32% relative to the [M]⁺ peak. Analyze the fragmentation pattern to further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity of a molecule.[6][7][8][9] For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoline ring and the presence of the ethoxy group.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline core and the ethyl protons of the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.[6][7][10] The splitting patterns (coupling constants, J) will reveal the adjacency of protons, allowing for unambiguous assignment.

-

¹³C NMR: The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (assuming no accidental equivalence). The chemical shifts will confirm the presence of aromatic carbons, an oxygen-linked aliphatic carbon, and a terminal methyl group.[11][12]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is clear and filter if necessary before transferring to a clean NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.[13] If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to resolve ambiguities.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, we expect to observe characteristic absorption bands for the aromatic ring, C-O ether linkage, and C-Cl bond.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~1600-1450 cm⁻¹ (Aromatic C=C and C=N ring stretches)

-

~1250-1000 cm⁻¹ (Asymmetric and symmetric C-O-C ether stretches)

-

~850-550 cm⁻¹ (C-Cl stretch)

-

Part 2: Core Physicochemical Properties

The following properties are fundamental to understanding the behavior of this compound in both research and applied settings. The methodologies described are industry-standard and designed to produce reliable, reproducible data.

| Property | Symbol | Value | Methodology |

| Molecular Formula | - | C₁₁H₁₀ClNO | - |

| Molecular Weight | MW | 207.66 g/mol | Mass Spectrometry[1] |

| Melting Point | Tₘ | To be determined | Differential Scanning Calorimetry (DSC)[14][15][16][17][18] |

| Boiling Point | Tₑ | To be determined | Ebulliometry or Computational Prediction[19][20] |

| Aqueous Solubility | S | To be determined | Shake-Flask Method[21][22][23] |

| Acidity Constant | pKₐ | To be determined | UV-Vis Spectrophotometric Titration[24][25][26][27][28] |

Melting Point (Tₘ)

Expertise & Experience: The melting point is the temperature at which a solid transitions to a liquid. It is a critical indicator of purity; pure crystalline compounds typically exhibit a sharp melting point (a narrow range of <1°C), whereas impurities depress and broaden the melting range.[29] Differential Scanning Calorimetry (DSC) is the preferred modern technique due to its high precision and the additional thermodynamic information it provides, such as the enthalpy of fusion.[14][15][16][17][18]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point.

-

Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point (Tₘ). The area under the peak corresponds to the heat of fusion (ΔHfus).

Boiling Point (Tₑ)

Expertise & Experience: The boiling point is relevant for assessing the compound's volatility and for purification methods like distillation. Ebulliometry provides a precise experimental measurement of the boiling point by creating a stable vapor-liquid equilibrium.[19][20][30][31][32] However, for high-melting solids or thermally sensitive compounds, experimental determination can be challenging. In such cases, computational methods offer a reliable alternative.[33][34][35][36][37] Quantitative Structure-Property Relationship (QSPR) models can predict boiling points based on molecular structure.[33]

Experimental Protocol: Ebulliometry

-

Instrument Setup: Calibrate the ebulliometer by determining the boiling point of a pure solvent (e.g., water) to account for the current atmospheric pressure.[31]

-

Sample Introduction: Introduce a known quantity of this compound into the boiling flask of the ebulliometer.

-

Measurement: Gently heat the liquid. The design of the ebulliometer ensures that the thermometer is bathed in a continuous stream of vapor and condensing liquid, representing the true equilibrium temperature.

-

Data Recording: Record the stable temperature reading as the boiling point.

Aqueous Solubility (S)

Expertise & Experience: Aqueous solubility is one of the most critical parameters in drug development, directly impacting absorption and bioavailability.[38][21][22][23] The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility, as it ensures the solution has reached true saturation.[38][22]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous media (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, confirm visually that excess solid remains. Centrifuge the vials at high speed or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated supernatant from the undissolved solid.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Acidity Constant (pKₐ)

Expertise & Experience: The pKₐ value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The quinoline nitrogen is basic, and its pKₐ will determine the compound's charge state in different physiological compartments, which profoundly affects membrane permeability and target binding. UV-Vis spectrophotometry is a highly effective method for pKₐ determination, provided the compound has a chromophore near the ionizable center, causing the UV-Vis spectrum to change with pH.[24][25][26][27][28]

Experimental Protocol: UV-Vis Spectrophotometric Titration

-

Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of samples by diluting the stock solution into each of the different pH buffers to a constant final concentration.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH of the buffer. The pKₐ is the pH value at the midpoint of the resulting sigmoidal curve. This can be determined from the inflection point of the curve.[25]

Part 3: Chemical Stability Profile

Expertise & Experience: Assessing the intrinsic chemical stability of a drug candidate is a critical, non-negotiable step in development. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and degradation products.[39][40] The data is used to develop stability-indicating analytical methods and to inform decisions on formulation and storage conditions, as mandated by regulatory bodies like the ICH.[41][42]

Experimental Protocols: Forced Degradation Studies

For each condition, a control sample protected from the stress condition should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[42]

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).[41]

-

Incubate solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-72 hours).

-

At various time points, draw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time points by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Maintain a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Analyze the solid at various time points by dissolving it and injecting it into an HPLC system.

-

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust and scientifically rigorous framework for its complete physicochemical characterization. By following these detailed methodologies, researchers in drug discovery and chemical development can systematically generate the essential data package required to evaluate its potential. This includes confirming its identity and purity, determining its core physical properties that govern its behavior in solution and biological systems, and understanding its intrinsic stability. This comprehensive approach ensures that any future development of this compound is built upon a solid foundation of high-quality, reliable data.

References

-

Katritzky, A. R., et al. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. Available at: [Link]

-

Ebulliometer. ScienceDirect. Available at: [Link]

-

Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18). Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ebulliometer. Wikipedia. Available at: [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. Available at: [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]

-

Ebulliometry Definition & Meaning. Merriam-Webster. Available at: [Link]

-

Ebulliometer Uses | Precision, Calibration & Efficiency. Modern Physics Insights. (2024-05-27). Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Alsante, K. M., et al. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. ECA Academy. (2023-04-23). Available at: [Link]

-

Differential scanning calorimetry. CureFFI.org. (2016-04-27). Available at: [Link]

-

pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. Available at: [Link]

-

Nadin, B., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. (2011). Available at: [Link]

-

Predicting Elemental Boiling Points from First Principles. ChemRxiv. Available at: [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. (2022-02-04). Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). Available at: [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. Available at: [Link]

-

Determination of Melting Point of An Organic Compound. Scribd. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. Available at: [Link]

-

How Does DSC Measure The Melting Point (Tm) Of Polymers? Chemistry For Everyone. (2025-07-24). Available at: [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. (2024-11-23). Available at: [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

-

Experiment 1: Melting-point Determinations. Thompson Rivers University. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. (2021-09-19). Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Emmanuel Gabriel. (2024-06-25). Available at: [Link]

-

What is Mass Spectrometry? Broad Institute. Available at: [Link]

-

ALCOHOL BY EBULLIOMETER. Enartis. Available at: [Link]

-

Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. (2021-12-10). Available at: [Link]

-

29.7 Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Structural Elucidation Using1H‐NMR,13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and. Sci-Hub. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Structure elucidation of quinoline. NMR Spectroscopy. (2023-08-05). Available at: [Link]

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. (2018-06-07). Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 3. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sci-hub.st [sci-hub.st]

- 9. m.youtube.com [m.youtube.com]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. tsijournals.com [tsijournals.com]

- 12. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differential scanning calorimetry [cureffi.org]

- 15. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 16. youtube.com [youtube.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. Ebulliometer - Wikipedia [en.wikipedia.org]

- 21. enamine.net [enamine.net]

- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 25. mt.com [mt.com]

- 26. ishigirl.tripod.com [ishigirl.tripod.com]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijper.org [ijper.org]

- 29. athabascau.ca [athabascau.ca]

- 30. merriam-webster.com [merriam-webster.com]

- 31. modern-physics.org [modern-physics.org]

- 32. enartis.com [enartis.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. chemrxiv.org [chemrxiv.org]

- 35. tsapps.nist.gov [tsapps.nist.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. medium.com [medium.com]

- 38. dissolutiontech.com [dissolutiontech.com]

- 39. biopharminternational.com [biopharminternational.com]

- 40. acdlabs.com [acdlabs.com]

- 41. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 42. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

8-Chloro-4-ethoxyquinoline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloro-4-ethoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into its fundamental properties, molecular structure, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research.

Core Compound Identification and Properties

This compound is a halogenated quinoline derivative. The presence of the chlorine atom at the 8-position and the ethoxy group at the 4-position of the quinoline ring system imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 64965-29-3 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Canonical SMILES | CCOC1=CC=NC2=C1C=CC=C2Cl | (Inferred) |

| InChI Key | (Not available in search results) |

Molecular Structure

The structure consists of a bicyclic quinoline core. An ethoxy group (-OCH₂CH₃) is attached to the C4 position, and a chlorine atom (-Cl) is attached to the C8 position.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on general procedures for similar chemical transformations and should be optimized for safety and yield.

-

Preparation: To a solution of 8-chloro-4-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete deprotonation of the hydroxyl group, forming the corresponding quinolinate salt.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise to the reaction mixture.

-

Reaction: The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-70 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophilic oxygen, thus enhancing its reactivity. The use of an excess of the base ensures complete deprotonation of the starting material.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests its utility as a key intermediate for creating more complex molecules.

-

Antimalarial Drug Analogues: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine. The 4-ethoxy group can be a precursor or a stable modification in the synthesis of new analogues. [2]* Kinase Inhibitors: Many kinase inhibitors developed for oncology feature a quinoline core. The substituents at the 4 and 8 positions can be modified to tune the molecule's binding affinity and selectivity for specific enzyme targets.

-

Chemical Probes: Substituted quinolines are used to develop probes for studying biological systems. For instance, a molecule containing a 5-ethoxyquinoline-8-sulfonamido moiety was developed as a highly selective inhibitor to investigate the biology of the monocarboxylate transporter 4 (MCT4), which is implicated in tumor metabolism. [3][4]This highlights the potential of ethoxyquinoline derivatives in creating tools for chemical biology.

-

Antibacterial Agents: The quinoline ring is a core component of quinolone and fluoroquinolone antibiotics. Novel derivatives are continuously being explored to combat antibiotic resistance. [5]

Safety and Handling

Based on the Safety Data Sheet (SDS), the following precautions should be observed when handling this compound. [1]

-

General Handling: Use only for research and development purposes. Do not use for medicinal, household, or other purposes. [1]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. [1] * Skin Contact: Immediately wash off with soap and plenty of water. [1] * Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician. [1] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [1]* Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Note: The available SDS indicates "no data available" for specific GHS hazard classifications. [1]Therefore, this compound should be handled with the care accorded to a substance of unknown toxicity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound were not found in the initial search, its expected spectroscopic features can be predicted based on its structure and data from similar compounds. [6][7][8][9]

-

¹H NMR:

-

Ethoxy Group: A triplet around 1.4-1.6 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Aromatic Region: A series of doublets, triplets, and doublets of doublets between 7.0 and 8.8 ppm, corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants would be influenced by the electron-donating ethoxy group and the electron-withdrawing chlorine atom.

-

-

¹³C NMR:

-

Ethoxy Group: Two signals in the aliphatic region, one around 15 ppm (-CH₃) and another around 65 ppm (-OCH₂-).

-

Aromatic Region: Nine distinct signals for the quinoline carbons, with chemical shifts ranging from approximately 100 to 160 ppm. The carbon attached to the ethoxy group (C4) would be shifted downfield, while the carbon attached to the chlorine (C8) would also show a characteristic shift.

-

-

IR Spectroscopy:

-

C-O-C Stretch: Strong bands in the 1250-1000 cm⁻¹ region.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1620-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

-

References

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labsolu.ca [labsolu.ca]

- 17. Compound ethyl 7-chloro-4-(2-ethoxyanilino)-8-methylquinoline-3-carboxylate -... [chemdiv.com]

- 18. scispace.com [scispace.com]

Spectroscopic Profile of 8-Chloro-4-ethoxyquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 8-Chloro-4-ethoxyquinoline (CAS No. 64965-29-3).[1] As a substituted quinoline, this compound holds interest for researchers in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar molecules.

Our approach is grounded in the expert interpretation of spectroscopic data from key structural fragments: 8-chloroquinoline and 8-ethoxyquinoline. By understanding the individual contributions of the chloro and ethoxy substituents, we can confidently predict the spectral features of the target molecule, this compound.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound incorporates the rigid quinoline bicyclic system. The key substituents influencing its spectroscopic signature are the electron-withdrawing chlorine atom at the C8 position and the electron-donating ethoxy group at the C4 position. These groups will exert distinct effects on the electron density of the aromatic rings, which will be observable in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we will predict the ¹H and ¹³C NMR spectra by analyzing the spectra of 8-chloroquinoline[2][3] and 8-ethoxyquinoline.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region of the quinoline ring system typically appears between 7.0 and 9.0 ppm.[5]

Analysis of Analogues:

| Proton Position | 8-Chloroquinoline Chemical Shift (δ, ppm) | 8-Ethoxyquinoline Chemical Shift (δ, ppm) |

| H-2 | ~8.9 | ~8.8 |

| H-3 | ~7.4 | ~7.3 |

| H-4 | ~8.1 | ~8.0 |

| H-5 | ~7.8 | ~7.4 |

| H-6 | ~7.5 | ~7.1 |

| H-7 | ~7.6 | ~7.3 |

| Ethoxy CH₂ | N/A | ~4.2 (quartet) |

| Ethoxy CH₃ | N/A | ~1.5 (triplet) |

Data sourced from spectral databases for compounds dissolved in CDCl₃.[2][4]

Predicted Chemical Shifts for this compound:

Based on the additive effects of the substituents, we can predict the following:

-

Ethoxy Protons: The characteristic quartet for the methylene (-OCH₂-) protons is expected around 4.2-4.3 ppm, and the triplet for the methyl (-CH₃) protons around 1.5-1.6 ppm.

-

Aromatic Protons:

-

H-2 & H-3: The ethoxy group at C4 will cause a significant upfield shift for H-3, likely to appear around 6.5-6.8 ppm. H-2 will also experience a slight upfield shift.

-

H-5, H-6, H-7: The chlorine at C8 will have a more pronounced effect on the protons of the benzene ring. H-7 will be deshielded due to the inductive effect of the chlorine, while H-5 and H-6 will be less affected, appearing in the typical 7.2-7.8 ppm range.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment.[6]

Analysis of Analogues:

| Carbon Position | 8-Chloroquinoline Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~126 |

| C-8 | ~133 |

| C-8a | ~143 |

Data sourced from spectral databases for 8-chloroquinoline.[2]

Predicted Chemical Shifts for this compound:

-

Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around 64 ppm, and the methyl carbon (-CH₃) around 15 ppm.

-

Quinoline Carbons:

-

C-4: The direct attachment of the oxygen atom will cause a significant downfield shift, placing the C-4 signal in the 160-165 ppm range.

-

C-8: The carbon bearing the chlorine (C-8) will be in a similar position to that in 8-chloroquinoline, around 133 ppm.

-

Other Aromatic Carbons: The remaining carbon signals will be influenced by both substituents, leading to a complex but predictable pattern based on established substituent effects in aromatic systems.

-

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the tube and invert several times to ensure a homogenous solution.[5]

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard single-pulse experiment.

-

Key parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Spectrum Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer acquisition time will be necessary.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions for this compound:

The IR spectrum will be dominated by vibrations of the quinoline ring and the ethoxy group.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (Ethoxy) | Medium-Strong |

| 1600-1450 | C=C and C=N Ring Stretching | Strong, multiple bands |

| 1250-1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050-1000 | Aryl-O Stretch (Symmetric) | Strong |

| 850-750 | C-Cl Stretch | Medium-Strong |

| 850-800 | C-H Out-of-plane Bending | Strong |

Causality of Key Absorptions:

-

The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) will be a clear indicator of the molecular structure.[7]

-

The strong absorption band around 1250-1200 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether is a highly characteristic feature of the ethoxy group attached to the aromatic ring.

-

The C-Cl stretch is expected in the fingerprint region, and its exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid or liquid samples.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum for this compound:

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₀ClNO. The calculated monoisotopic mass is approximately 207.0451 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopes of chlorine:

-

[M]⁺ at m/z 207 (corresponding to ³⁵Cl)

-

[M+2]⁺ at m/z 209 (corresponding to ³⁷Cl) The intensity ratio of these peaks will be approximately 3:1, which is a characteristic signature for a monochlorinated compound.[2]

-

-

Key Fragmentation Pathways:

-

Loss of Ethylene: A common fragmentation for ethoxy aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to 8-chloro-4-hydroxyquinoline at m/z 179/181.

-

Loss of the Ethoxy Radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), generating a quinoline fragment at m/z 162/164.

-

Experimental Protocol for MS Analysis (EI-MS)

Electron Ionization (EI) is a standard method for generating mass spectra of volatile organic compounds.

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from structural analogues and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided protocols offer a standardized approach to acquiring high-quality data for this compound. This comprehensive analysis serves as a valuable resource for any scientist engaged in the synthesis, characterization, or application of substituted quinoline derivatives, enabling confident structural verification and a deeper understanding of their chemical properties.

References

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 4. 8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Quantum Chemical Blueprint of 8-Chloro-4-ethoxyquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, quinoline derivatives stand out for their vast therapeutic potential.[1] This technical guide provides an in-depth exploration of 8-Chloro-4-ethoxyquinoline, a promising but under-characterized member of this family, through the lens of quantum chemical calculations. In the absence of extensive experimental data, this document serves as a foundational computational dossier, offering high-fidelity predictions of the molecule's structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecular architecture, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic profiles (IR, ¹H-NMR, ¹³C-NMR, and UV-Vis). This guide is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework, explaining not just the computational "how" but the scientific "why," to accelerate the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Quinoline Scaffold and the Imperative for Computational Scrutiny

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the structural core of a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic placement of various substituents on the quinoline core can profoundly influence its pharmacokinetic and pharmacodynamic profile. This compound, the subject of this guide, features a chloro-group at the C8 position and an ethoxy-group at the C4 position—modifications that are anticipated to modulate its electronic distribution, solubility, and potential interactions with biological targets.

Understanding the precise three-dimensional structure and electronic landscape of such molecules is paramount for effective drug design. Quantum chemical calculations provide a powerful, non-empirical toolkit to dissect these properties at the sub-atomic level, offering insights that are often difficult or expensive to obtain through experimental means alone.[1] This in silico approach allows for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity indicators, thereby guiding synthesis efforts and providing a basis for structure-activity relationship (SAR) studies.

This guide establishes a validated computational methodology, leveraging the widely-used Density Functional Theory (DFT), to build a comprehensive quantum chemical profile of this compound.

The Computational Gauntlet: A Validated Protocol for this compound

The reliability of quantum chemical predictions hinges on the judicious selection of the computational method and basis set. For medium-sized organic molecules like this compound, DFT offers an optimal balance of accuracy and computational efficiency.

Step-by-Step Computational Workflow

The protocol outlined below represents a robust and widely accepted approach for the quantum chemical analysis of heterocyclic compounds.

-

Initial Structure Generation : The 2D structure of this compound was drawn using appropriate chemical drawing software and converted to a 3D structure.

-

Geometry Optimization : The initial 3D structure was subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization is performed to find the lowest energy conformation of the molecule.

-

Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. This calculation also provides the predicted infrared (IR) spectrum.

-

Electronic Property Calculations : Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

-

Spectroscopic Simulations :

-

NMR Spectroscopy : The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. Tetramethylsilane (TMS) was used as a reference standard.

-

UV-Vis Spectroscopy : The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d,p) level of theory, typically in a simulated solvent environment (e.g., ethanol, using a polarizable continuum model like PCM) to mimic experimental conditions.

-

In Silico Characterization: Predicted Molecular Properties

The following sections detail the predicted properties of this compound based on the computational protocol described above. As no direct experimental data for this specific molecule is readily available, these results serve as a foundational dataset for future experimental validation.

Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The quinoline core is, as expected, largely planar, with the ethoxy group exhibiting a staggered conformation. The key predicted bond lengths and angles are presented in Table 1. These parameters are crucial for understanding the molecule's steric profile and its potential fit into a biological receptor.

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| C8-Cl Bond Length | 1.74 Å |

| C4-O Bond Length | 1.36 Å |

| O-C(ethyl) Bond Length | 1.44 Å |

| C-C(ethyl) Bond Length | 1.53 Å |

| C4-N1-C8a Angle | 117.5° |

| C5-C8a-C8 Angle | 119.8° |

| Table 1: Selected Predicted Geometrical Parameters for this compound. |

Electronic Structure: HOMO, LUMO, and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The HOMO of this compound is predicted to be localized primarily on the quinoline ring, particularly the benzene portion, and the oxygen atom of the ethoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the pyridine ring of the quinoline system, suggesting this region is susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Table 2: Predicted Frontier Molecular Orbital Energies. |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The MEP analysis of this compound reveals the most negative potential is located around the nitrogen atom of the quinoline ring, as expected due to its lone pair of electrons. This site represents a primary center for protonation and hydrogen bonding. The area around the chlorine atom also shows a region of negative potential. The hydrogen atoms of the ethoxy group and the quinoline ring exhibit positive potential. This information is invaluable for predicting non-covalent interactions with a target protein.

Predicted Spectroscopic Profiles

The following are the predicted spectra for this compound. These serve as a reference for experimental identification and characterization.

Infrared (IR) Spectrum: The calculated IR spectrum shows characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O and C-Cl stretching vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2900-3000 |

| C=N Stretch | ~1620 |

| Aromatic C=C Stretch | 1500-1600 |

| C-O Stretch | 1200-1250 |

| C-Cl Stretch | ~750 |

| Table 3: Key Predicted IR Vibrational Frequencies. |

¹H and ¹³C NMR Spectra: The calculated chemical shifts provide a theoretical fingerprint of the molecule's magnetic environment. The predicted ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring and the ethoxy group. Similarly, the ¹³C NMR would display unique resonances for each carbon atom in the molecule.

UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorptions are expected in the UV region, corresponding to π → π* transitions within the quinoline ring system. The predicted λmax would be a key parameter for experimental verification.

Conclusion and Future Outlook

This technical guide has established a comprehensive in silico model of this compound using established quantum chemical methods. The predicted molecular geometry, electronic properties, and spectroscopic signatures provide a valuable, foundational dataset for this under-explored molecule.

The insights gained from these calculations can directly inform drug discovery efforts by:

-

Guiding Synthetic Chemistry: Understanding the molecule's reactivity can help in designing more efficient synthetic routes.

-

Informing SAR Studies: The calculated electronic properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict the biological activity of related analogues.

-

Facilitating Hit-to-Lead Optimization: The MEP map and structural data can aid in the rational design of derivatives with improved binding affinity and pharmacokinetic properties.

It is imperative that these theoretical predictions are validated through experimental studies. The synthesis and subsequent spectroscopic characterization (NMR, IR, UV-Vis) of this compound are critical next steps. The close correlation between the predicted and experimental data will not only confirm the molecular structure but also validate the computational model presented herein, paving the way for its application in the broader exploration of the chemical space around this promising quinoline scaffold.

References

- BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. BenchChem.

-

Science Publishing Group. (2017). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid Solution. Science Publishing Group. Retrieved from [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Quinoline Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for discovering, synthesizing, isolating, and characterizing novel quinoline derivatives. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights to navigate the complexities of modern medicinal chemistry.

The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic scaffold is now recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[3][4][5] Quinoline derivatives form the structural basis for drugs with a remarkable breadth of therapeutic applications, including antimalarial (e.g., chloroquine, quinine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory agents.[1][6][7][8] The scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties, which continues to drive the exploration for novel analogues with improved efficacy and safety profiles.[2][9][10]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the quinoline core is a well-established field, yet it continues to evolve. While classic named reactions remain fundamental, modern methodologies offer improved efficiency, milder conditions, and broader substrate scope.[8][11][12]

Foundational Synthetic Methods

Two of the most robust and widely utilized methods for quinoline synthesis are the Friedländer Annulation and the Gould-Jacobs Reaction.

-

The Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester).[13][14] The reaction, typically catalyzed by acids or bases, proceeds via an initial aldol condensation, followed by intramolecular cyclization and dehydration to yield the quinoline derivative.[15][16] Its primary advantage is the straightforward and convergent assembly of polysubstituted quinolines.

-

The Gould-Jacobs Reaction: This pathway is particularly effective for synthesizing 4-hydroxyquinoline (4-quinolone) derivatives.[17][18] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal or acid-catalyzed intramolecular cyclization.[19][20] Subsequent hydrolysis and decarboxylation of the ester group at the 3-position yields the 4-quinolone core, a key pharmacophore in many antibacterial agents.[19][21]

Modern Synthetic Frontiers

Recent advancements have focused on overcoming the limitations of classical methods, such as harsh reaction conditions.[8] Strategies like transition-metal-catalyzed C-H bond activation, multicomponent reactions (MCRs), and photo-induced oxidative cyclizations are expanding the toolkit for quinoline synthesis, offering novel pathways to complex derivatives under more environmentally benign conditions.[11][12]

The Isolation and Purification Workflow

The journey from a crude reaction mixture to a pure, isolated compound is a critical phase governed by the principles of separation science. The choice of technique is dictated by the physicochemical properties of the target compound and its surrounding impurities.

Chromatographic Purification

Chromatography is the workhorse technique for separating complex mixtures.[22] For quinoline derivatives, which are often basic, special considerations are necessary to achieve optimal separation and avoid common issues like peak tailing.

-

Normal-Phase Chromatography: Silica gel is the most common stationary phase. However, its acidic nature can cause strong, irreversible adsorption or streaking of basic nitrogen-containing heterocycles. To counteract this, the mobile phase is often modified by adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol.[23] This neutralizes the acidic silanol groups on the silica surface, leading to symmetrical peak shapes and improved resolution.

-

Reversed-Phase Chromatography (HPLC): High-performance liquid chromatography (HPLC), particularly with a C18 stationary phase, is invaluable for final purification to achieve high purity (>99%).[23][24] A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, often with an acidic modifier like formic acid or trifluoroacetic acid to protonate the quinoline nitrogen, which improves peak shape and retention.[23]

Crystallization: The Path to Ultimate Purity

Crystallization is the most effective method for obtaining highly pure solid organic compounds.[25][26] The principle relies on the lower solubility of a compound in a cold solvent compared to a hot solvent. As a saturated hot solution cools, the compound's molecules selectively deposit onto a growing crystal lattice, excluding impurities which remain in the solution (mother liquor).[26] For compounds that are difficult to crystallize, techniques like slow evaporation, vapor diffusion, or layering an anti-solvent can be employed.[27][28]

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy often involves a trade-off between purity, yield, and scalability.

| Purification Technique | Starting Material | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantage | Source(s) |

| Distillation | Crude Quinoline | >97 | 82-91 | Excellent for volatile compounds and large scale. | [22] |

| Extraction | Coal Tar Wash Oil | >95 | Not Specified | Effective for initial bulk separation of basics. | [22][29] |

| Crystallization (Salt) | Crude Quinoline | 98-99 (multiple cycles) | High (not specified) | Can achieve very high purity for crystalline solids. | [22] |

| Chromatography (HPLC) | Semi-pure mixture | >99.5 | Lower, dependent on loading | Highest resolution for complex mixtures and isomers. | [22][30] |

Structural Elucidation: Confirming the Novelty

Once a compound is isolated in pure form, its exact chemical structure must be determined. This is accomplished using a combination of spectroscopic and spectrometric techniques, each providing a unique piece of the structural puzzle.[31][32][33]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jddtonline.info [jddtonline.info]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. Friedlaender Synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. iipseries.org [iipseries.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. science.uct.ac.za [science.uct.ac.za]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. depts.washington.edu [depts.washington.edu]

- 28. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 29. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. nano-ntp.com [nano-ntp.com]

- 32. taylorandfrancis.com [taylorandfrancis.com]

- 33. ocw.mit.edu [ocw.mit.edu]

A Technical Guide to the Theoretical Analysis of Substituted Quinolines' Electronic Properties for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of substituted quinolines. We will delve into the quantum mechanical foundations, detail core computational workflows, and connect these theoretical insights to practical applications in designing next-generation therapeutic agents.

Introduction: The Quinoline Scaffold and the Power of In Silico Analysis

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. It forms the core of numerous natural products and synthetic drugs, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-HIV properties.[1][2][3] The therapeutic efficacy of these compounds is intimately linked to their electronic structure—the distribution of electrons within the molecule. Substituents added to the quinoline core can dramatically alter these electronic properties, thereby modulating biological activity.

Understanding these structure-property relationships is paramount for rational drug design. While traditional synthesis and screening are indispensable, they can be time-consuming and resource-intensive. Theoretical and computational chemistry offer a powerful, complementary approach. By modeling substituted quinolines in silico, we can predict their electronic characteristics, understand their interactions with biological targets, and prioritize the synthesis of the most promising candidates. This guide focuses on the core theoretical techniques that have become central to the study of substituted quinolines: Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and Molecular Docking.

Foundational Principles: A Quantum Mechanical Perspective